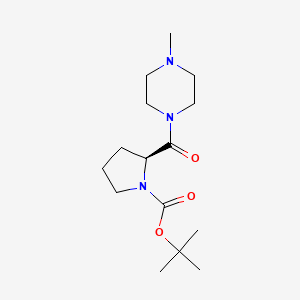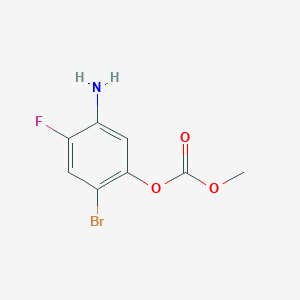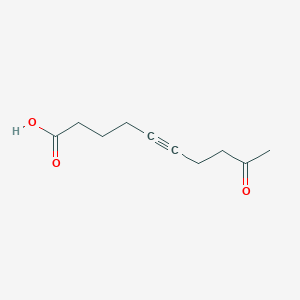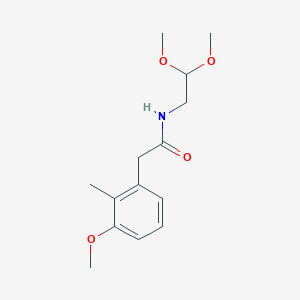![molecular formula C25H23N5O2 B8308500 2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-84-7](/img/structure/B8308500.png)
2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Overview
Description
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- involves multiple steps. One common method includes the reaction of 8-bromo-5,11-dihydro-11-ethyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one with sodium hydride in N,N-dimethylformamide at 50°C, followed by treatment with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form electrophilic quinone-imine intermediates.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate and sodium periodate are commonly used oxidizing agents.
Reduction: Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Sodium hydride and methyl iodide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further characterized by spectroscopic methods.
Scientific Research Applications
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiretroviral agent, similar to nevirapine.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Its derivatives are explored for use in various chemical processes and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes, such as reverse transcriptase in the case of its structural analogs. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets include key enzymes involved in nucleic acid synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nevirapine: 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one.
Other Dipyrido Diazepines: Various derivatives with different substituents on the diazepine ring.
Uniqueness
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinolinyloxyethyl group is particularly noteworthy for its potential interactions with biological targets.
Properties
CAS No. |
380378-84-7 |
|---|---|
Molecular Formula |
C25H23N5O2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C25H23N5O2/c1-3-30-23-19(25(31)29(2)21-9-6-12-27-24(21)30)15-17(16-28-23)11-14-32-22-10-13-26-20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3 |
InChI Key |
CXLYMYOLZVDOON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=NC5=CC=CC=C54)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














